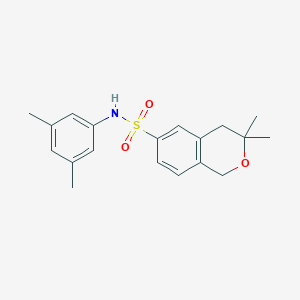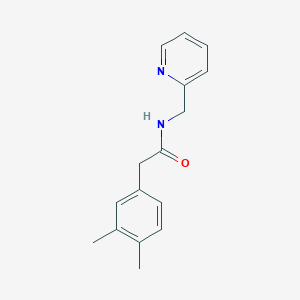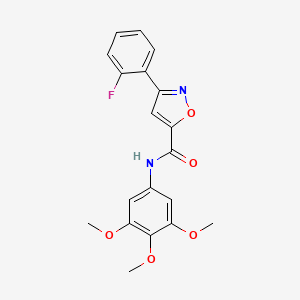
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-3-isoxazolyl)butanamide
Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-3-isoxazolyl)butanamide, also known as L-745870, is a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is one of the two known cannabinoid receptors in the human body, and it is primarily found in the central nervous system. The CB1 receptor plays a crucial role in regulating several physiological processes, including appetite, pain sensation, mood, and memory.
Mechanism of Action
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-3-isoxazolyl)butanamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor. The CB1 receptor is activated by endocannabinoids, which are naturally occurring compounds in the body. The activation of the CB1 receptor leads to the modulation of several physiological processes, including appetite, pain sensation, mood, and memory. This compound blocks the activation of the CB1 receptor by endocannabinoids, leading to a reduction in the physiological effects mediated by the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including a reduction in food intake and body weight, a reduction in the rewarding effects of drugs of abuse, and analgesic effects in animal models of chronic pain. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety.
Advantages and Limitations for Lab Experiments
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-3-isoxazolyl)butanamide has several advantages for lab experiments, including its high selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in animal models. Additionally, this compound has been extensively studied in animal models of several diseases, including obesity, addiction, and chronic pain. However, one limitation of this compound is its poor solubility in water, which can make it challenging to administer in animal models.
Future Directions
Several future directions for research on 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-3-isoxazolyl)butanamide include further investigation into its potential therapeutic applications in obesity, addiction, and pain management. Additionally, future research could focus on the development of more soluble analogs of this compound to improve its administration in animal models. Finally, the development of more potent and selective antagonists of the CB1 receptor could lead to the development of new therapies for several diseases.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-3-isoxazolyl)butanamide has been extensively studied for its potential therapeutic applications in several areas, including obesity, addiction, and pain management. The selective antagonism of the CB1 receptor by this compound has shown promising results in reducing food intake and body weight in animal models of obesity. In addiction research, this compound has been shown to reduce the rewarding effects of drugs of abuse, including cocaine and opioids. Additionally, this compound has demonstrated analgesic effects in animal models of chronic pain.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-15(17(20)18-16-9-11(2)22-19-16)21-14-8-7-12-5-4-6-13(12)10-14/h7-10,15H,3-6H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHYJEHQDZMTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)OC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(sec-butyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4647980.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4647988.png)
![N-(3-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4648000.png)


![1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine](/img/structure/B4648019.png)
![N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4648026.png)
![3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4648027.png)

![N-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4648053.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4648057.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4648059.png)


